2-(1,3-benzodioxol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide -

2-(1,3-benzodioxol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide

Catalog Number: EVT-4972119
CAS Number:
Molecular Formula: C25H18N2O5
Molecular Weight: 426.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: Ivacaftor is an FDA-approved potentiator drug used in the treatment of cystic fibrosis. It works by improving the function of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. []

Relevance: Ivacaftor shares a similar core structure with 2-(1,3-benzodioxol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide, specifically the quinoline-3-carboxamide moiety. Both compounds are involved in modulating CFTR function, albeit through different mechanisms (potentiation vs correction). []

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This compound is an investigational corrector drug for cystic fibrosis. It aims to improve the cellular processing of the ΔF508-CFTR protein. []

Relevance: This compound, like 2-(1,3-benzodioxol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide, contains a 1,3-benzodioxol group. Both compounds are relevant to cystic fibrosis drug development, although they target different aspects of ΔF508-CFTR. []

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)cyclopropane-1-carboxamide (Tezacaftor)

Compound Description: Tezacaftor is another investigational corrector drug for cystic fibrosis, working to improve the cellular processing of the ΔF508-CFTR protein. []

Relevance: Similar to 2-(1,3-benzodioxol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide, Tezacaftor contains a 1,3-benzodioxol group. Both compounds are relevant to cystic fibrosis drug development, targeting different aspects of ΔF508-CFTR. []

Compound Description: This series of compounds was synthesized and evaluated for antimicrobial and antifungal activities. Some members of this series exhibited promising activity against bacteria and fungi. []

Relevance: These compounds share the 2,3-dihydro-1,4-benzodioxin-6-yl moiety with 2-(1,3-benzodioxol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide. This structural similarity suggests a potential for exploring the antimicrobial and antifungal activity of the target compound. []

2-(4-(substituted-sulfonamido)phenoxy)-N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)acetamides

Compound Description: This series of compounds, containing both sulfamoyl and benzodioxane functionalities, was synthesized and evaluated for their enzyme inhibitory potential, particularly against cholinesterases and lipoxygenase. Some compounds demonstrated promising activity. []

Relevance: These compounds, like 2-(1,3-benzodioxol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide, contain the 2,3-dihydro-1,4-benzodioxin-6-yl group. This structural commonality suggests potential for investigating the target compound's enzyme inhibitory properties, especially against cholinesterases and lipoxygenase. []

cyclopentynafil (5-[2-ethoxy-5-(4-cyclopentylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one)

Compound Description: Cyclopentynafil is a new sildenafil analogue identified in a dietary supplement marketed for erectile dysfunction. It acts as a phosphodiesterase-5 (PDE-5) inhibitor. []

Relevance: Although structurally dissimilar to 2-(1,3-benzodioxol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide, cyclopentynafil is included due to the paper's focus on the isolation and identification of new analogues of known bioactive compounds. This highlights the importance of identifying novel chemical entities with potential therapeutic applications, similar to the goal of investigating the properties of the target compound. []

N-octylnortadalafil ((6R,12aR)-2-octyl-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione)

Compound Description: N-octylnortadalafil is a new tadalafil analogue identified alongside cyclopentynafil in a dietary supplement. It also acts as a PDE-5 inhibitor. []

Relevance: Like cyclopentynafil, N-octylnortadalafil, despite being structurally different from 2-(1,3-benzodioxol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide, emphasizes the significance of discovering and evaluating new analogues of known bioactive compounds. This parallels the research goal of exploring the properties of the target compound. []

MDL 73005EF (8‐[2‐(2,3‐dihydro‐1,4‐benzodioxin‐2‐yl‐methylamino)ethyl]‐8‐azaspiro[4,5]decane‐7,9‐dione methyl sulphonate)

Compound Description: MDL 73005EF is a selective ligand for the 5-HT1A receptor, exhibiting high affinity and selectivity for this site. It has demonstrated anxiolytic-like activity in animal models, suggesting its potential as an anxiolytic agent. []

Relevance: MDL 73005EF shares the 2,3-dihydro-1,4-benzodioxin structural motif with 2-(1,3-benzodioxol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide. The presence of this common substructure in a compound with known biological activity highlights the potential for the target compound to also possess notable pharmacological properties. []

Properties

Product Name

2-(1,3-benzodioxol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxamide

Molecular Formula

C25H18N2O5

Molecular Weight

426.4 g/mol

InChI

InChI=1S/C25H18N2O5/c28-25(26-16-6-8-21-24(12-16)30-10-9-29-21)18-13-20(27-19-4-2-1-3-17(18)19)15-5-7-22-23(11-15)32-14-31-22/h1-8,11-13H,9-10,14H2,(H,26,28)

InChI Key

JUADOTBCPFNJOS-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC6=C(C=C5)OCO6

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC6=C(C=C5)OCO6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.